2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal is an organic compound with a complex structure that includes a hydroxy group, a phenoxy group, and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal typically involves multiple steps. One common method starts with the reaction of 3-methylphenol with epichlorohydrin to form 3-(3-methylphenoxy)propane-1,2-diol. This intermediate is then reacted with a suitable aldehyde precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: 2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanoic acid.
Reduction: 2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal involves its interaction with specific molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds and covalent bonds with target molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-5-methylhexanal
- 2-[2-Hydroxy-3-(4-methylphenoxy)propyl]-5-methylhexanal
- 2-[2-Hydroxy-3-(3-ethylphenoxy)propyl]-5-methylhexanal
Uniqueness
2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature can result in different interaction profiles with molecular targets compared to its analogs .
Eigenschaften
CAS-Nummer |
61103-77-3 |
---|---|
Molekularformel |
C17H26O3 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
2-[2-hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal |
InChI |
InChI=1S/C17H26O3/c1-13(2)7-8-15(11-18)10-16(19)12-20-17-6-4-5-14(3)9-17/h4-6,9,11,13,15-16,19H,7-8,10,12H2,1-3H3 |
InChI-Schlüssel |
UZGSPZQESGNAKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(CC(CCC(C)C)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.